molecular formula C19H12ClN3O3S2 B3592585 (E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

Cat. No.: B3592585
M. Wt: 429.9 g/mol
InChI Key: GXRUMYZTCVUWBI-UHFFFAOYSA-N
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Description

(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide is a useful research compound. Its molecular formula is C19H12ClN3O3S2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-chloro-N-[5-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is 429.0008613 g/mol and the complexity rating of the compound is 948. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide represents a novel class of bioactive molecules with potential therapeutic applications. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, and anticancer properties, as well as insights from recent research findings.

Chemical Structure

The compound features a complex structure characterized by several functional groups that contribute to its biological activity. It includes:

  • A benzamide moiety.
  • An oxindole derivative.
  • A thioxothiazolidin ring.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit strong antibacterial properties. For instance, compounds related to thioxothiazolidin have shown effectiveness against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics such as ampicillin and streptomycin by significant margins.

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacteria:

Bacterial StrainMIC (mg/mL)
Enterobacter cloacae0.004
Escherichia coli0.015
Staphylococcus aureus0.008
Bacillus cereus0.015
Salmonella typhimurium0.011

These findings indicate that the compound’s structural features may enhance its interaction with bacterial targets, leading to increased efficacy.

Antifungal Activity

The antifungal potential of the compound has also been explored, revealing promising results against various fungal strains. The most sensitive fungi were found to be Trichoderma viride, while Aspergillus fumigatus exhibited greater resistance.

Table 2 details the antifungal activity measured in terms of MIC:

Fungal StrainMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.06

Anticancer Activity

In addition to its antibacterial and antifungal properties, the compound has shown potential as an anticancer agent. Research indicates that oxindole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

A study demonstrated that compounds similar to This compound exhibited cytotoxic effects on several cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Bacterial Cell Wall Synthesis : The thioxothiazolidin moiety may interfere with bacterial cell wall synthesis, leading to cell lysis.
  • Fungal Cell Membrane Disruption : The compound may disrupt fungal cell membranes, affecting their integrity and function.
  • Cancer Cell Signaling Pathways : It may modulate signaling pathways involved in apoptosis and cell cycle regulation.

Study on Antibacterial Efficacy

A study published in January 2023 evaluated a series of thioxothiazolidin derivatives, including those structurally related to the target compound. The results indicated that certain derivatives had MIC values significantly lower than those of standard antibiotics against Enterobacter cloacae and Escherichia coli, suggesting a promising avenue for developing new antibacterial agents .

Study on Anticancer Properties

Another study focused on the anticancer properties of oxindole derivatives demonstrated that specific modifications on the oxindole structure could enhance cytotoxicity against breast cancer cells. The findings highlighted the importance of structural optimization in developing effective anticancer therapeutics .

Properties

IUPAC Name

2-chloro-N-[4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S2/c1-9-6-7-13-11(8-9)14(17(25)21-13)15-18(26)23(19(27)28-15)22-16(24)10-4-2-3-5-12(10)20/h2-8,26H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRUMYZTCVUWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Reactant of Route 2
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Reactant of Route 3
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Reactant of Route 4
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Reactant of Route 5
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide
Reactant of Route 6
(E)-2-chloro-N-(5-(5-methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.